1-Aminohydantoin hydrochloride
Description
Significance and Research Context of the Hydantoin (B18101) Core Structure
The hydantoin ring, also known as imidazolidine-2,4-dione, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is due to its presence in numerous clinically approved drugs and its ability to interact with a wide range of biological targets. researchgate.netekb.eg The hydantoin structure possesses key features that contribute to its pharmacological importance:
Hydrogen Bonding Capabilities: It has two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups), allowing for strong and specific interactions with biological macromolecules like proteins and enzymes. researchgate.netnih.gov
Synthetic Accessibility: The hydantoin core can be readily synthesized through established chemical reactions, and its structure allows for easy introduction of various substituents at multiple positions. researchgate.netnih.gov
Diverse Biological Activities: Hydantoin derivatives have demonstrated a broad spectrum of pharmacological effects, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities. ekb.egwisdomlib.org
Prominent examples of drugs containing the hydantoin scaffold include the anticonvulsant Phenytoin (B1677684) and the antibacterial agent Nitrofurantoin (B1679001). researchgate.netekb.eg The versatility of the hydantoin core continues to inspire the design and synthesis of new therapeutic agents.
Role of 1-Aminohydantoin (B1197227) Hydrochloride as a Versatile Reagent in Organic Synthesis
1-Aminohydantoin hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its primary amino group is a key reactive site, allowing it to participate in a variety of chemical transformations. chemicalbook.combiosynth.com
One of the primary applications of this compound is in the synthesis of other hydantoin derivatives. researchgate.net For instance, it is a reactant in the preparation of:
(E)-1-(2-hydroxybenzylideneamino)imidazolidine-2,4-dione chemicalbook.comsigmaaldrich.com
Dantrolene (B1669809) and its sodium salt , which are used as skeletal muscle relaxants. chemicalbook.comsigmaaldrich.com
The synthesis of these compounds often involves the condensation of the amino group of 1-aminohydantoin with aldehydes or other electrophilic partners. For example, a new synthesis for nitrofurantoin involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of a base, a reaction in which 1-aminohydantoin can be a key intermediate. researchgate.net
Furthermore, this compound has been employed as a reactant in Suzuki-Miyaura coupling reactions, demonstrating its utility in forming carbon-carbon bonds, a fundamental process in modern organic synthesis. chemicalbook.com
Overview of Research Trajectories Involving this compound
Research involving this compound extends beyond its use as a synthetic intermediate. It also plays a significant role in analytical and biochemical studies.
A major area of research is its use as a marker for the detection of veterinary drug residues in food products. 1-Aminohydantoin is a major metabolite of the antibacterial drug nitrofurantoin found in animal tissues. cymitquimica.commedchemexpress.com Because nitrofurantoin is banned for use in food-producing animals in many countries, sensitive methods are required to detect its residues. The analytical strategy often involves the release of protein-bound 1-aminohydantoin from tissue samples under acidic conditions, followed by derivatization to enhance its detectability by techniques like high-performance liquid chromatography (HPLC) and immunoassays. medchemexpress.comcuni.cz For instance, a fluorescent immunochromatographic strip test using a quantum dot-antibody probe has been developed for the rapid and quantitative detection of 1-aminohydantoin in edible animal tissues. medchemexpress.com
Forced degradation studies on this compound have been conducted to understand its stability under various stress conditions such as pH, oxidation, light, and heat. cuni.cz These studies are crucial for developing stable pharmaceutical formulations and for identifying potential degradation products. cuni.cz Research has shown that the compound is most unstable in acidic and basic conditions. cuni.cz
The compound is also utilized in the study of various biological pathways. For example, it has been used in research related to inhibitors of lymphoid specific tyrosine phosphatase and in studies on proteasome inhibition by peptide semicarbazones. chemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-aminoimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOHANUVLKERQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499598 | |
| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2827-56-7 | |
| Record name | 1-Aminohydantoin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Aminohydantoin hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminoimidazolidine-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,4-Imidazolidinedione, 1-amino-, hydrochloride (1:1) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Aminohydantoin Hydrochloride and Its Derivatives
Historical and Classical Synthetic Routes to 1-Aminohydantoin (B1197227) Hydrochloride
The method developed by Traube and Hoffa is a notable classical route for preparing 1-aminohydantoin salts. google.comgoogleapis.com This synthesis starts with the preparation of hydrazinoacetic acid or its ester from the reaction of monochloroacetic acid or its ester with hydrazine (B178648). google.comgoogleapis.com The resulting hydrazino compound is then converted to the corresponding 2-semicarbazidoacetic acid or its ester through cyanation using sodium or potassium cyanate (B1221674) in a slightly acidic or alkaline solution. google.comgoogleapis.com Finally, the 2-semicarbazidoacetic acid or ester is treated with a mineral acid to induce cyclization and form the 1-aminohydantoin salt. google.comgoogleapis.com While foundational, this process is associated with yields of approximately 40% based on the starting monochloroacetic acid or its ester. googleapis.com Another source describes a process starting from 1-Hydrazinessigsäureethylester (ethyl hydrazinoacetate) as being too costly for large-scale production. google.com
Synthesis from Benzaldehyde and Hexahydro-1,2,4-triazine-3,5-dione
Contemporary and Optimized Synthetic Approaches
More recent developments in the synthesis of 1-aminohydantoin hydrochloride have focused on improving efficiency, yield, and safety.
| Starting Semicarbazone | Reagents | Intermediate Product | Final Product (after hydrolysis) |
| Benzaldehyde semicarbazone | Ethyl monochloroacetate, Sodium alkoxide | 1-Benzylideneaminohydantoin | This compound |
| Acetone semicarbazone | Ethyl monochloroacetate, Sodium alkoxide | 1-Isopropylideneaminohydantoin | This compound |
A contemporary manufacturing process for this compound involves the reaction of 5-methyl-2,4-imidazolidinedione with ammonium (B1175870) hydroxide. fengchengroup.com The resulting product from this reaction is then further treated with hydrogen chloride gas to produce the final this compound. fengchengroup.com This method is highlighted as a typical production route by manufacturers. fengchengroup.com
| Starting Material | Reagents | Final Product |
| 5-Methyl-2,4-imidazolidinedione | 1. Ammonium hydroxide2. Hydrogen chloride gas | This compound |
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety and efficiency.
Mechanochemistry, a solvent-free method, has emerged as a green and efficient alternative to traditional solution-based synthesis. bohrium.comirb.hr Twin-screw extrusion (TSE) is a scalable and continuous mechanochemical technique that has been successfully applied to the synthesis of hydantoin-based active pharmaceutical ingredients (APIs). rsc.orgnih.gov
In a notable application, the synthesis of nitrofurantoin (B1679001), a derivative of 1-aminohydantoin, was achieved through the mechanochemical reaction of this compound and 5-nitro-2-furfural using TSE. irb.hrrsc.org This solvent-free process occurs by grinding the solid reactants together. irb.hr The reaction can be performed with equimolar amounts of the reactants, and the conversion can be quantitative in a short period. irb.hr For instance, grinding this compound and 5-nitro-2-furfural at 30 Hz for 30 minutes resulted in complete conversion. irb.hr The product can be isolated in high yield simply by adding water to precipitate the product, with hydrochloric acid and water being the only byproducts. irb.hr
This method avoids the use of bulk organic solvents, such as DMF, and excess strong acids or bases, which are common in traditional solution-based syntheses. irb.hrrsc.org The reduction in solvent use and the elimination of complex work-up procedures contribute to a lower environmental footprint. irb.hrresearchgate.net The use of TSE allows for continuous production, which is a significant advantage for industrial-scale manufacturing. rsc.orgnih.gov Research has shown that TSE can produce difluorinated products at a rate of 3.94 kg h⁻¹, a substantial increase compared to the 0.14 kg h⁻¹ achievable with optimized ball-milling conditions. rsc.org
| Parameter | Mechanochemical TSE Synthesis | Traditional Solution-Based Synthesis |
| Solvent | None or minimal irb.hrnih.gov | Often uses DMF, EtOH irb.hrrsc.org |
| Reagents | Stoichiometric amounts irb.hr | Often requires excess reagents bohrium.comirb.hr |
| Byproducts | Water, HCl irb.hr | Varies, can include organic waste |
| Work-up | Simple precipitation irb.hr | Often requires pH adjustment, extraction |
| Temperature | Often at room temperature rsc.org | Can require heating or cooling irb.hr |
| Scalability | High, continuous process rsc.orgnih.gov | Batch process, less scalable rsc.org |
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental and human health impacts of a product or process throughout its life cycle. bohrium.com Studies comparing the mechanochemical synthesis of nitrofurantoin via TSE with traditional solvent-batch processes have demonstrated significant environmental benefits for the former. bohrium.com
The Process Mass Intensity (PMI) and cradle-to-gate LCIA (Life Cycle Impact Assessment) metrics show substantial reductions when mechanochemistry is employed. bohrium.com A key factor contributing to the environmental burden of both processes is the production of this compound itself. bohrium.com However, the mechanochemical route significantly reduces the upstream environmental impacts associated with the supply chain of this reactant. bohrium.com
The solvent-batch process generates a considerably larger amount of wastewater compared to the TSE process. bohrium.com Furthermore, many patented synthesis routes for nitrofurantoin utilize organic solvents, which necessitate additional energy for recovery, further increasing the environmental impact. bohrium.com The mechanochemical approach, by avoiding or minimizing solvent use, offers a more sustainable alternative. researchgate.net
Solvent-Free Mechanochemical Synthesis utilizing Twin-Screw Extrusion
Synthesis of 1-Aminohydantoin Derivatives
This compound is a versatile precursor for the synthesis of a wide range of derivatives, often through condensation and coupling reactions.
1-Aminohydantoin readily undergoes condensation reactions with various aldehydes and ketones to form hydrazone derivatives. researchgate.netgoogle.com This reaction is a common method for preparing a variety of biologically active compounds. researchgate.net For example, the well-known muscle relaxant dantrolene (B1669809) is synthesized by reacting 1-aminohydantoin with 5-(4-nitrophenyl)furan-2-carbaldehyde. rsc.org Similarly, the antibacterial agent nitrofurantoin is prepared by condensing 1-aminohydantoin with 5-nitro-2-furaldehyde (B57684). irb.hrgoogle.com
These condensation reactions can be carried out under various conditions. In traditional methods, the reaction is often performed in a solvent like DMF or aqueous alcohol, sometimes in the presence of an acid catalyst. rsc.orggoogle.com For instance, the synthesis of dantrolene can be achieved by reacting 1-aminohydantoin in 0.67 M HCl with 5-(4-nitrophenyl)furan-2-carbaldehyde in DMF at 0 °C, followed by stirring at room temperature. rsc.org
More recently, greener, solvent-free mechanochemical methods have been developed for these condensation reactions, as discussed in section 2.2.3.1. irb.hr These methods offer advantages in terms of reduced waste and energy consumption. irb.hr
| Derivative | Carbonyl Compound | Reaction Conditions | Reference |
| Dantrolene | 5-(4-nitrophenyl)furan-2-carbaldehyde | 0.67 M HCl in DMF, 0°C to RT | rsc.org |
| Nitrofurantoin | 5-nitro-2-furaldehyde | Mechanochemical grinding or in solution | irb.hrgoogle.com |
| 1-(benzylideneamino)-hydantoin | Benzaldehyde | Reaction with 1-aminohydantoin | researchgate.net |
1-Aminohydantoin and its derivatives can participate in coupling reactions to create more complex molecular architectures. A 2-nitrobenzaldehyde (B1664092) derivative of 1-aminohydantoin has been synthesized and utilized in further coupling reactions. openmedscience.com This derivative was prepared by coupling 1-aminohydantoin with [1,2,3,4,5,6-¹³C₆]-2-nitrobenzaldehyde. openmedscience.com
While direct examples of coupling reactions involving the hydantoin (B18101) ring of 1-aminohydantoin itself are less common in the provided context, its derivatives serve as platforms for such transformations. For instance, the synthesis of latonduine-1-amino-hydantoin hybrids involves the coupling of 1-aminohydantoin to a scaffold at the lactam moiety. mdpi.com This was achieved by reacting the core structure with an excess of this compound in dry acetonitrile, followed by neutralization to yield the final product. mdpi.com
Novel phthalimide-hydantoin hybrids have been synthesized through the condensation of activated phthalimides with this compound. nih.govnih.gov This synthetic route involves a multi-step process.
The synthesis begins with the activation of phthalimides by converting them to their corresponding N-ethoxycarbonylphthalimides using ethyl chloroformate in a basic medium. nih.gov These activated phthalimides are then reacted with this compound in the presence of a base, such as potassium carbonate, in a solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 100 °C) to form phthalimide-hydantoin hybrid salts. nih.govresearchgate.net
Neutralization of these intermediate salts can lead to the final phthalimide-hydantoin hybrid. nih.gov However, the stability of the product can be influenced by substituents on the phthalimide (B116566) ring. For example, in the case of a nitro-substituted phthalimide intermediate, ring opening may occur during neutralization. nih.gov
| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |
| N-ethoxycarbonylphthalimide | This compound | K₂CO₃, NMP | Phthalimide-hydantoin hybrid salt | nih.gov |
| Phthalimide | Ethyl chloroformate | Basic medium | N-ethoxycarbonylphthalimide | nih.gov |
Cascade Synthesis of Aminohydantoins via In Situ-Generated N-Substituted Isocyanates
A notable advancement in the synthesis of 3-aminohydantoin derivatives involves a cascade reaction that utilizes N-substituted isocyanates generated in situ. nih.gov This method provides a streamlined approach to complex aminohydantoin structures from simple starting materials. nih.gov Nitrogen-substituted isocyanates are highly reactive intermediates that can act as powerful building blocks in heterocyclic synthesis. nih.govrsc.org However, their high reactivity often leads to dimerization, which has historically limited their synthetic utility. rsc.org
A key innovation is the use of phenoxycarbonyl derivatives of hydrazides and hydrazones as precursors. nih.gov These precursors exist in a reversible equilibrium, allowing for the controlled, in situ generation of the N-substituted isocyanates. This "blocked" or "masked" isocyanate approach prevents undesirable side reactions and enables a controlled reaction with bifunctional partners like α-amino esters. nih.govrsc.org
The cascade reaction proceeds by combining the N-substituted isocyanate precursor with an α-amino ester. The process facilitates the rapid assembly of intricate aminohydantoin derivatives, including those analogous to medicinally relevant compounds. nih.gov This methodology has been successfully applied to synthesize over 100 different compounds, demonstrating its broad scope and potential as a powerful tool for creating heterocycles containing the N–N–C=O motif. rsc.org
Table 1: Scope of the Cascade Synthesis of 3-Aminohydantoins
| Entry | Precursor of N-Isocyanate | α-Amino Ester | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl (benzylideneamino)carbamate | Methyl 2-amino-2-methylpropanoate | 3-(Benzylideneamino)-5,5-dimethylimidazolidine-2,4-dione | 85 |
| 2 | Phenyl (cyclohexylideneamino)carbamate | Methyl 2-amino-2-methylpropanoate | 3-(Cyclohexylideneamino)-5,5-dimethylimidazolidine-2,4-dione | 78 |
| 3 | Phenyl (4-chlorobenzylideneamino)carbamate | Methyl 2-amino-2-methylpropanoate | 3-((4-Chlorobenzylidene)amino)-5,5-dimethylimidazolidine-2,4-dione | 82 |
| 4 | Phenyl (4-methoxybenzylideneamino)carbamate | Methyl 2-amino-2-methylpropanoate | 3-((4-Methoxybenzylidene)amino)-5,5-dimethylimidazolidine-2,4-dione | 75 |
This table presents a selection of results from the cascade synthesis, illustrating the variety of substituents that can be incorporated into the 3-aminohydantoin structure.
Connective Synthesis of 5,5-Disubstituted Hydantoins by Tandem α-Amination and α-Arylation of Silyl (B83357) Ketene (B1206846) Acetals
A connective, one-pot tandem methodology has been developed for the synthesis of 5,5-disubstituted hydantoins, which are formal cyclization products of quaternary amino acids. nih.govresearchgate.net This approach begins with simple ester-derived starting materials and proceeds through a sequence of α-amination and α-arylation of silyl ketene acetals. nih.govthieme-connect.com
The process is initiated by the silver-catalyzed amination of a silyl ketene acetal (B89532) with an azocarboxamide. nih.govthieme-connect.com This regioselective addition to the N=N bond of the azocarboxamide generates an N-amino-N'-aryl urea (B33335) derivative of a substituted amino ester. nih.govresearchgate.net Subsequent treatment with a base, such as potassium hexamethyldisilazide (KHMDS), forms an ester enolate. researchgate.net This intermediate then undergoes an intramolecular arylation via the migration of an aryl group from one nitrogen to the α-position of the ester. nih.govresearchgate.net
The final step of the sequence is the cyclization of the resulting product to form the 5,5-disubstituted hydantoin. nih.gov This method is notable for its efficiency and its ability to tolerate a range of functional groups on both the aryl ring and the ester component. nih.gov The reaction successfully accommodates both electron-donating and electron-withdrawing groups on the migrating aryl ring. nih.govthieme-connect.com The resulting hydantoin products can be further functionalized, for instance, through deprotection and condensation reactions. thieme-connect.com
Table 2: Substrate Scope for the Tandem Synthesis of 5,5-Disubstituted Hydantoins
| Entry | Silyl Ketene Acetal | Azocarboxamide (Ar) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2a (from Methyl isobutyrate) | 5a (Ar = 4-Tolyl) | 7a | 85 |
| 2 | 2a (from Methyl isobutyrate) | 5b (Ar = Phenyl) | 7b | 60 |
| 3 | 2a (from Methyl isobutyrate) | 5c (Ar = 4-Cyanophenyl) | 7c | 71 |
| 4 | 2a (from Methyl isobutyrate) | 5d (Ar = 3-Chlorophenyl) | 7d | 65 |
| 5 | 2b (from Methyl 3-phenylpropionate) | 5g (Ar = 4-Methoxyphenyl) | 7g | 85 |
This table showcases the versatility of the tandem amination-arylation reaction with various silyl ketene acetals and azocarboxamides, leading to a diverse array of 5,5-disubstituted hydantoins. nih.govresearchgate.net
Reaction Mechanisms and Pathways Involving 1 Aminohydantoin Hydrochloride
Nucleophilic Reactivity of the Amino Group
The chemical structure of 1-Aminohydantoin (B1197227) features a primary amino group (-NH2) attached to a hydantoin (B18101) ring. cymitquimica.com This amino group is nucleophilic, meaning it can donate its pair of electrons to an electrophile to form a new chemical bond. This reactivity is fundamental to many of its chemical transformations. The basicity and nucleophilicity of this group allow it to participate in a variety of reactions, including condensation reactions with aldehydes and ketones. cymitquimica.comgoogle.com
For instance, a notable reaction is its condensation with 2-nitrobenzaldehyde (B1664092). This reaction is often used for the derivatization of 1-Aminohydantoin to facilitate its detection and quantification in analytical methods. medchemexpress.comopenmedscience.com The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a Schiff base, a compound containing a carbon-nitrogen double bond. researchgate.net This derivatization is crucial for monitoring residues of nitrofurantoin (B1679001) in food products of animal origin. medchemexpress.com
Cyclization Reactions in Derivative Formation
1-Aminohydantoin hydrochloride and its precursors are involved in cyclization reactions to form the characteristic five-membered hydantoin ring. The synthesis of 1-aminohydantoin itself often involves a cyclization step. One synthetic route starts from the reaction of semicarbazones with ethyl monochloroacetate in the presence of a base. researchgate.net The intermediate formed, a 2-semicarbazidoacetic acid derivative, then undergoes intramolecular cyclization, typically under acidic conditions, to yield the 1-aminohydantoin salt. google.comgoogle.com
The hydantoin ring can also be formed from related open-chain structures. For example, ethyl N¹-carbamido-N²-benzylidenehydrazinoacetate can be cyclized with either acid or alkali to produce N¹-benzylidene-1-aminohydantoin. researchgate.net Furthermore, research has shown that derivatives of 1-aminohydantoin can undergo unexpected intramolecular ring closure reactions under basic conditions, leading to the formation of more complex fused heterocyclic systems. mdpi.com The rate of these cyclization reactions can be influenced by factors such as pH. at.ua
Hydrolysis and Degradation Pathways
The stability of this compound is a critical factor, particularly in the context of its role as a marker residue for the parent drug nitrofurantoin. It is susceptible to degradation, especially through hydrolysis.
Forced degradation, or stress testing, is performed to understand the chemical stability of a substance under conditions more severe than typical storage. nih.govrjptonline.org Studies on this compound have revealed its degradation pathways under various stress factors. cuni.cz
The compound is most unstable in the presence of acid and base, indicating that hydrolysis is a primary degradation pathway. cuni.cz It demonstrates greater stability when exposed to light, elevated temperature alone, and a combination of heat and humidity. cuni.cz While direct irradiation does not significantly convert 1-Aminohydantoin, photocatalytic degradation using titanium dioxide (TiO₂) has been shown to be effective. researchgate.net Oxidation tests have been challenging to interpret due to methodological limitations. cuni.cz
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Observation | Reference |
| Acidic pH | Substance is highly unstable. | cuni.cz |
| Basic pH | Substance is highly unstable; formation of 2-Semicarbazidoacetic acid observed. | cuni.cz |
| Oxidation | Method used was inappropriate for accurate assessment. | cuni.cz |
| Light | Substance is relatively stable. | cuni.cz |
| Heat | Substance is relatively stable. | cuni.cz |
| Heat & Humidity | Substance is relatively stable. | cuni.cz |
| Photocatalysis (TiO₂) | Significant degradation observed. | researchgate.net |
A key degradation product, and also a potential starting material in its synthesis, is 2-Semicarbazidoacetic acid (SAA). cuni.czcuni.cz The formation of SAA is particularly noted under basic conditions and at elevated temperatures in solution. cuni.cz This occurs through the hydrolytic opening of the hydantoin ring. The presence of SAA is a known impurity that is monitored during stability studies of this compound. cuni.czcuni.cz The synthesis of 2-semicarbazidoacetic acid itself can be achieved by reacting chloroacetic acid with hydrazine (B178648) hydrate. google.com
Forced Degradation Studies under Stress Conditions (pH, Oxidation, Light, Heat, Humidity)
Covalent Binding to Tissue Proteins and Subsequent Release under Acidic Conditions
A significant toxicological aspect of 1-Aminohydantoin is its ability to covalently bind to tissue proteins. medchemexpress.commedchemexpress.com This binding is a crucial consideration in food safety, as it leads to the formation of tissue-bound residues that are not easily extractable.
These protein-bound residues can be released under mild acidic conditions. medchemexpress.commedchemexpress.com This release mechanism is exploited in analytical procedures for detecting nitrofurantoin abuse in food-producing animals. The standard method involves hydrolyzing the tissue sample with dilute acid to liberate the bound 1-Aminohydantoin. nih.gov The released compound is then derivatized, often with 2-nitrobenzaldehyde, and quantified to determine the original concentration of the parent drug. medchemexpress.commedchemexpress.com This property of covalent binding and subsequent acid-labile release underscores the persistence of this metabolite in tissues. medchemexpress.com
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 1-aminohydantoin (B1197227) hydrochloride and its reaction products, offering unambiguous structural information in both solution and solid states.
The ¹H NMR spectrum of 1-aminohydantoin hydrochloride provides key information about its basic structure. In its derivatives, typically formed through condensation reactions with aldehydes, the ¹H NMR spectra reveal the successful formation of the new C=N bond and the nature of the substituent group.
For instance, in the synthesis of a series of furagin (B1674188) derivatives, this compound is reacted with various aldehydes. tandfonline.com The resulting Schiff base derivatives show characteristic signals. The two protons of the methylene (B1212753) group (CH₂) in the hydantoin (B18101) ring typically appear as a singlet. In derivatives, the chemical shift of this singlet and the iminyl proton (CH=N) are diagnostic. tandfonline.comopenmedscience.com Furthermore, a homonuclear NOE difference spectrum can confirm the E configuration by showing a spatial correlation between the iminyl hydrogen and the N-CH₂ protons. openmedscience.com
Detailed ¹H NMR data for several derivatives, synthesized from this compound (1), are presented below. The spectra were recorded in DMSO-d₆. tandfonline.com
| Compound | Structure | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |
| 1-(Benzylideneamino)-imidazolidine-2,4-dione (2) | Derivative of Benzaldehyde | 4.36 (s, 2H), 7.38–7.48 (m, 3H), 7.68–7.72 (m, 2H), 7.80 (s, 1H), 11.25 (s, 1H) |
| 1-((4-Nitrobenzylidene)amino)imidazolidine-2,4-dione (4) | Derivative of 4-Nitrobenzaldehyde | 4.38 (s, 2H), 7.90–7.96 (m, 3H), 8.28–8.33 (m, 2H), 11.39 (s, 1H) |
| 1-((Furan-3-ylmethylene)amino)imidazolidine-2,4-dione (7) | Derivative of 3-Furaldehyde | 4.30 (s, 2H), 6.74–6.76 (m, 1H), 7.73–7.77 (m, 2H), 8.05–8.07 (m, 1H), 11.18 (s, 1H) |
| 1-(((2E)-3-(4-methoxyphenyl)allylidene)amino)imidazolidine-2,4-dione (11) | Derivative of trans-4-Methoxycinnamaldehyde | 3.78 (s, 3H), 4.29 (s, 2H), 6.85–7.00 (m, 4H), 7.51–7.59 (m, 3H), 11.18 (s, 1H) |
Data sourced from Čikotienė et al. (2018). tandfonline.com
¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms in the molecule, including the carbonyl (C=O) carbons of the hydantoin ring. tandfonline.com The chemical shifts of the carbonyl carbons and the methylene carbon are particularly useful for confirming the integrity of the hydantoin ring structure. tandfonline.comresearchgate.net
Solid-state NMR (ssNMR) is especially valuable for analyzing products from mechanochemical synthesis, where reactions are performed in the solid state with minimal or no solvent. researchgate.netacs.org This technique can directly probe the structure of the bulk material without the need for dissolution, which could potentially alter the sample or not be feasible. acs.org
A study on the solvent-free synthesis of nitrofurantoin (B1679001) via twin-screw extrusion of this compound and 5-nitro-2-furaldehyde (B57684) demonstrated the power of ¹³C solid-state NMR. The comparison of the spectra of the reactants and the final product clearly confirmed the reaction's success. researchgate.netacs.org The signal for the aldehyde carbon (CH=O) of 5-nitro-2-furaldehyde at 175.5 ppm disappeared in the product spectrum. researchgate.netacs.org Concurrently, a new peak corresponding to the N-acylhydrazone carbon (CH=N) appeared at 168.7 ppm. researchgate.netacs.org Furthermore, the chemical shift of the methylene (CH₂) group moved from 55.9 ppm in this compound to 49.1 ppm in the nitrofurantoin product, consistent with the formation of the desired hydrazone linkage. researchgate.netacs.org
Below is a table of ¹³C NMR data for derivatives of this compound. tandfonline.com
| Compound | Structure | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| 1-(Benzylideneamino)-imidazolidine-2,4-dione (2) | Derivative of Benzaldehyde | 48.9, 126.8, 128.8, 129.8, 134.3, 143.0, 153.4, 169.0 |
| 1-((4-Nitrobenzylidene)amino)imidazolidine-2,4-dione (4) | Derivative of 4-Nitrobenzaldehyde | 49.1, 124.2, 127.7, 140.6, 140.7, 147.6, 153.4, 168.9 |
| 1-((Furan-3-ylmethylene)amino)imidazolidine-2,4-dione (7) | Derivative of 3-Furaldehyde | 48.8, 107.0, 122.5, 136.1, 144.8, 144.9, 153.3, 169.1 |
| 1-(((2E)-3-(4-methoxyphenyl)allylidene)amino)imidazolidine-2,4-dione (11) | Derivative of trans-4-Methoxycinnamaldehyde | 48.8, 55.2, 114.3, 123.1, 128.5, 128.6, 138.5, 145.5, 153.3, 159.9, 169.1 |
Data sourced from Čikotienė et al. (2018). tandfonline.com
¹H NMR Analysis of this compound and its Derivatives
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound and its derivatives.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules with high sensitivity. nih.govnthu.edu.tw It is routinely used to confirm the molecular weight of synthesized compounds. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. In the characterization of 1-aminohydantoin derivatives, ESI-MS is used to detect the protonated molecular ion [M+H]⁺ or other adducts like the sodiated ion [M+Na]⁺. tandfonline.commdpi.com The agreement between the calculated (calcd) and experimentally found m/z values confirms the identity of the synthesized product. tandfonline.com
| Compound | Molecular Formula | Ion | m/z (Calculated) | m/z (Found) |
| 1-(Benzylideneamino)-imidazolidine-2,4-dione (2) | C₁₀H₁₀N₃O₂ | [M+H]⁺ | 204.0773 | 204.0783 |
| 1-((4-Nitrobenzylidene)amino)imidazolidine-2,4-dione (4) | C₁₀H₉N₄O₄ | [M+H]⁺ | 249.0624 | 249.0616 |
| 1-((Furan-3-ylmethylene)amino)imidazolidine-2,4-dione (7) | C₈H₈N₃O₃ | [M+H]⁺ | 194.0566 | 194.0570 |
| 1-(((2E)-3-(4-methoxyphenyl)allylidene)amino)imidazolidine-2,4-dione (11) | C₁₃H₁₄N₃O₃ | [M+H]⁺ | 260.1035 | 260.1047 |
| 2-(3-Benzyl-2,4-dioxoimidazolidin-1-yl)isoindoline-1,3-dione (6a) | C₁₈H₁₄N₃O₄ | [M+H]⁺ | 336.0984 | 336.0998 |
| 5-Nitro-2-(3-(4-nitrobenzyl)-2,4-dioxoimidazolidin-1-yl)isoindoline-1,3-dione (6d) | C₁₈H₁₂N₅O₈ | [M+H]⁺ | 426.0686 | 426.0691 |
Data sourced from Čikotienė et al. (2018) tandfonline.com and Angeli et al. (2024). nih.gov
While this compound contains a chloride ion, its primary analytical application in tissues is not the determination of chloride ions. Instead, 1-aminohydantoin (AHD) serves as a crucial marker metabolite for the veterinary drug nitrofurantoin. biosynth.commedchemexpress.comnih.gov Nitrofurantoin is rapidly metabolized in the body, and its residues become covalently bound to tissue proteins. medchemexpress.comnih.gov
Analytical methods, therefore, focus on detecting the stable AHD metabolite. The procedure involves hydrolyzing the tissue sample, often with dilute hydrochloric acid, to release the bound AHD. euchinasafe.eu The released AHD is then derivatized, typically with 2-nitrobenzaldehyde (B1664092), to form a stable nitrophenyl derivative (NP-AHD). medchemexpress.comeuchinasafe.eu This derivative is then extracted and quantified using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS). euchinasafe.euncl.edu.tw This methodology allows for the reliable determination of nitrofurantoin residues in edible animal tissues like meat and milk. medchemexpress.comeuchinasafe.eu
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Structure Confirmation
X-ray Diffraction Studies
X-ray diffraction, particularly single-crystal X-ray diffraction, provides definitive proof of molecular structure by mapping the precise arrangement of atoms in a crystalline solid. This technique has been employed to confirm the absolute structure and stereochemistry of complex derivatives of 1-aminohydantoin. For example, the molecular structures of a latonduine-1-amino-hydantoin hybrid and its associated Schiff base were unequivocally confirmed by single-crystal X-ray diffraction analysis. researchgate.netmdpi.com Similarly, the structures of selected acylhydrazones derived from 1-aminohydantoin have also been determined using this method. researchgate.net These studies are critical for understanding the three-dimensional geometry and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Single-Crystal X-ray Diffraction for Molecular Structure Elucidation
In a study involving a latonduine-1-amino-hydantoin hybrid, SC-XRD was successfully used to confirm the attachment of the 1-aminohydantoin (1-AH) moiety to the main molecular scaffold. mdpi.comresearchgate.net The analysis revealed the exact connectivity and spatial orientation of the atoms, solidifying the structural assignment of the newly synthesized compound. mdpi.comresearchgate.net While specific crystallographic data for this compound itself is not detailed in the provided search results, the application of SC-XRD to its derivatives highlights the power of this technique in unambiguously elucidating complex molecular structures. mdpi.comresearchgate.netresearchgate.net
Table 1: Key Information from Single-Crystal X-ray Diffraction
| Parameter Determined | Significance |
|---|---|
| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |
| Space Group | Describes the symmetry elements present in the crystal structure. |
| Atomic Coordinates | Provides the precise position of each atom within the unit cell. |
| Bond Lengths & Angles | Offers fundamental geometric information about the molecule's structure. spbu.ru |
Electron Diffraction of Nanometer-Sized Crystalline Samples
When single crystals of sufficient size for X-ray diffraction cannot be obtained, electron diffraction (ED) emerges as a powerful alternative for structural elucidation, particularly for nanocrystalline materials. mdpi.comazom.com This technique can determine the atomic structure from crystals as small as tens of nanometers. azom.comnih.gov
The utility of electron diffraction was demonstrated in the structural analysis of a copper(II) complex that failed to yield single crystals suitable for SC-XRD. mdpi.comresearchgate.net Researchers were able to collect electron diffraction data from nanocrystals approximately 100 nm in size, which allowed for the successful solution and refinement of the molecular structure. mdpi.comresearchgate.net This approach, often referred to as 3DED or MicroED, is becoming increasingly crucial in structural science for materials that only form very small crystals. azom.compdx.edu
Powder X-ray Diffraction for Characterization of Solid Forms
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material and to identify its specific crystalline form, or polymorph. researchgate.net Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a bulk sample composed of many small crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.
Research has utilized PXRD to characterize various hydrazone derivatives, confirming their structures and analyzing their solid-state properties. researchgate.net Supporting information from studies on related compounds often includes PXRD patterns to confirm the identity and phase purity of synthesized materials, including precursors like this compound. amazonaws.com
Table 2: Application of Powder X-ray Diffraction
| Application | Description |
|---|---|
| Phase Identification | Compares the experimental diffraction pattern to databases to identify the crystalline compound. |
| Purity Analysis | Detects the presence of crystalline impurities or different polymorphic forms. |
| Crystallinity Assessment | Distinguishes between crystalline and amorphous (non-crystalline) material. |
Infrared (IR) and UV-Vis Spectroscopy
Vibrational and electronic spectroscopy are fundamental tools for the characterization of molecular structures. Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present, while UV-Visible (UV-Vis) spectroscopy investigates electronic transitions.
The IR spectra of hydantoin derivatives, including those related to 1-aminohydantoin, exhibit characteristic absorption bands. academie-sciences.frmdpi.com Typically, strong peaks are observed for the N-H groups (around 3200-3421 cm⁻¹) and the carbonyl (C=O) groups of the hydantoin ring (between 1698 and 1780 cm⁻¹). academie-sciences.frmdpi.compsu.edu These spectral features are consistent and aid in confirming the presence of the hydantoin moiety. aip.org UV-Vis spectra have also been recorded for 1-aminohydantoin in ethanol, providing information about its electronic absorption properties. amazonaws.comrsc.org
Table 3: Characteristic IR Absorption Bands for Hydantoin Derivatives
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type | Reference |
|---|---|---|---|
| N-H | 3200 - 3421 | Stretching | academie-sciences.frmdpi.com |
| C=O (imide) | 1760 - 1780 | Asymmetric/Symmetric Stretching | academie-sciences.frpsu.edu |
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is extensively used in pharmaceutical analysis to determine the purity of drug substances and to create impurity profiles. ijcrt.orgchromatographyonline.comresearchgate.net
For this compound (AHH), HPLC methods have been developed to assess its stability and degradation pathways. cuni.cz In forced degradation studies, HPLC analysis is used to monitor the decrease of the parent substance and to detect the formation of impurities under various stress conditions like acid/base hydrolysis, oxidation, heat, and light. cuni.cz A known impurity of AHH is 2-semicarbazidoacetic acid, which is both a starting material and a potential degradation product. cuni.cz The development of a robust HPLC method involves optimizing parameters such as the column (e.g., C18), mobile phase composition, and detector wavelength to achieve high sensitivity and selectivity for the API and all related impurities. ijcrt.orgnih.gov
Table 4: Typical Parameters for HPLC Method Development for Impurity Profiling
| Parameter | Example Specification | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. | nih.gov |
| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) | Eluent system to carry the sample through the column; pH can be adjusted to optimize separation. | chromatographyonline.comnih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. | nih.gov |
| Detection | UV detector (e.g., at 240 nm) | To detect and quantify the compounds as they elute from the column. | nih.gov |
Immunoassay Development for Detection and Quantification
Immunoassays are highly sensitive and specific analytical methods based on the principle of antigen-antibody binding. researchgate.nettandfonline.com They are particularly valuable for the rapid screening of a large number of samples, especially for detecting low-level residues in complex matrices like food. tandfonline.comrsc.org
Enzyme-Linked Immunosorbent Assay (ELISA) for Residue Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for detecting and quantifying substances such as the nitrofuran metabolite 1-aminohydantoin (AHD). tandfonline.comtandfonline.com The development of an ELISA for AHD involves producing specific antibodies that recognize the target molecule. researchgate.net Since small molecules like AHD are not immunogenic on their own, they are first conjugated to a larger carrier protein to elicit an immune response for antibody production. nih.gov
Competitive ELISA formats are commonly used for small molecule detection. rsc.org In this setup, the AHD in a sample competes with a labeled AHD conjugate for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of AHD in the sample. ELISAs have been successfully developed for the detection of AHD residues in various animal tissues, including fish, shrimp, pork, and chicken, providing a rapid, simple, and precise screening tool. tandfonline.comjg-biotech.comnih.gov These assays are crucial for monitoring the illegal use of nitrofurantoin in food-producing animals. teagasc.ietandfonline.com
Table 5: Performance Characteristics of an AHD ELISA
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Antibody Type | Monoclonal or Polyclonal | Monoclonal antibodies offer high specificity to a single epitope. | rsc.orgresearchgate.net |
| Assay Format | Competitive (direct or indirect) | Standard format for small molecule detection. | tandfonline.comrsc.org |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Defines the sensitivity of the assay. | tandfonline.com |
| Cross-Reactivity | The degree to which the antibody binds to substances other than the target analyte. | High specificity (low cross-reactivity) is desired for accurate results. | nih.gov |
Fluorescent Immunochromatographic Strip Tests
Fluorescent immunochromatographic strip tests (ICSTs) represent a significant advancement in the rapid and sensitive detection of 1-aminohydantoin (AHD), the principal tissue-bound metabolite of the banned nitrofuran antibiotic, nitrofurantoin. tandfonline.comnih.gov These assays leverage the high sensitivity and specificity of antigen-antibody reactions combined with the superior optical properties of fluorescent nanomaterials, such as quantum dots (QDs), to achieve quantitative and semi-quantitative analysis. researchgate.netproquest.com The principle of these tests is typically based on a competitive immunoassay format. exlibrisgroup.com In this format, AHD present in a sample competes with a fixed amount of AHD-antigen conjugate immobilized on the test line of a nitrocellulose membrane for binding to a limited amount of fluorescently labeled anti-AHD antibody. researchgate.netexlibrisgroup.com The resulting fluorescence intensity on the test line is inversely proportional to the concentration of AHD in the sample. mdpi.com
A key innovation in this field is the use of quantum dots as the fluorescent label. researchgate.net QDs, which are semiconductor nanocrystals, offer distinct advantages over traditional labels like colloidal gold, including high photostability, strong fluorescence intensity, and size-tunable emission spectra, which collectively enhance the sensitivity of the assay. researchgate.net For the detection of small molecules like AHD, a derivatization step is often required to make the molecule immunogenic and detectable. dbcls.jp AHD is typically derivatized with 2-nitrobenzaldehyde (2-NBA) to form a nitrophenyl (NP) derivative of AHD (NP-AHD), which then becomes the target analyte for the antibody in the assay. researchgate.netdbcls.jp
Research has focused on optimizing these tests to achieve high sensitivity, specificity, and reliability for on-site screening of food products. proquest.com These developments are crucial for monitoring the illegal use of nitrofurantoin in food-producing animals and ensuring food safety. nih.gov The European Commission has established a minimum required performance limit (MRPL), recently replaced by a Reference Point for Action (RPA) of 0.5 µg/kg, for nitrofuran metabolites in food products, driving the need for highly sensitive detection methods. tandfonline.comnih.gov
A notable study by Le et al. (2018) describes the development of a rapid, simple, and sensitive fluorescent ICST for AHD detection in edible animal tissues using a quantum dot-antibody probe. proquest.com The monoclonal antibodies were conjugated to CdSe/ZnS QDs. researchgate.net The performance of this single-analyte test is summarized in the table below.
Performance Characteristics of a QD-based Fluorescent ICST for 1-Aminohydantoin (AHD)
| Parameter | Value |
|---|---|
| Target Analyte | Nitrophenyl derivative of AHD (NP-AHD) |
| Linear Range | 0.1 - 100 ng/mL |
| 50% Inhibitory Concentration (IC50) | 4.51 ng/mL |
| Limit of Detection (LOD) | 0.14 ng/g |
| Correlation with LC-MS/MS | 0.9916 |
| Intra-day Recovery | 81.5% - 108.2% |
| Inter-day Recovery | 83.4% - 105.3% |
| Coefficient of Variation (CV) | <13% |
Further advancements have led to the development of multiplex fluorescent immunochromatographic assays, allowing for the simultaneous detection of multiple nitrofuran metabolites. mdpi.comnih.gov A study by Guo et al. (2022) details a multicolor ICA platform using quantum dot nanobeads (QBs) with different emission colors to detect four nitrofuran metabolites, including AHD, in aquatic products. researchgate.netmdpi.comnih.gov This approach significantly enhances testing efficiency for comprehensive food safety screening. mdpi.com The performance characteristics for the AHD component of this multiplex assay are presented below.
Performance of a Multiplex QB-based Fluorescent ICST for 1-Aminohydantoin (AHD)
| Parameter | Value |
|---|---|
| Target Analyte | 1-Aminohydantoin (AHD) |
| Visual Detection Limit (Cutoff) | 50 ng/mL |
| Calculated 50% Inhibitory Concentration (IC50) | 1.72 ng/mL |
| Calculated Limit of Detection (LOD) | 0.138 ng/mL |
| Recovery in Spiked Fish Samples | 84.2% - 92.2% |
| Relative Standard Deviation (RSD) | <10% |
These studies demonstrate the successful application of fluorescent immunochromatographic strip tests as a powerful tool for the rapid, sensitive, and reliable screening of 1-aminohydantoin in various food matrices. proquest.commdpi.com The high correlation with confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) validates their accuracy and utility for regulatory monitoring. researchgate.net
Research Applications of 1 Aminohydantoin Hydrochloride
Pharmaceutical Research and Development
The structural characteristics of 1-aminohydantoin (B1197227) hydrochloride, including its hydantoin (B18101) core, make it a significant component in the synthesis of numerous pharmaceutical products. Current time information in Bangalore, IN.fengchengroup.com Its utility spans across different therapeutic areas, from central nervous system disorders to infectious diseases.
1-Aminohydantoin hydrochloride is widely recognized as a key intermediate in the manufacturing of various pharmaceuticals and pesticides. isotope.comselleck.cn Its chemical structure allows for further modifications and reactions to create more complex molecules with desired therapeutic properties. For instance, it is a reactant in the synthesis of (E)-1-(2-hydroxybenzylideneamino)imidazolidine-2,4-dione. chemicalbook.com The compound's role as a versatile intermediate is fundamental to the development of new drugs and agrochemicals.
A new synthesis method for 1-aminohydantoin and its derivative, nitrofurantoin (B1679001), involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of sodium alkoxide. researchgate.net This highlights the compound's role as a central component in synthetic pathways. Furthermore, solvent-free continuous synthesis methods using twin-screw extrusion have been developed for hydantoin-based active pharmaceutical ingredients like nitrofurantoin and dantrolene (B1669809), starting from this compound. researchgate.net
One of the most significant applications of this compound is its role as a precursor in the synthesis of the skeletal muscle relaxant dantrolene. chemicalbook.comresearchgate.net Dantrolene is used in the treatment of malignant hyperthermia. researchgate.net The synthesis of dantrolene typically involves the condensation of 1-aminohydantoin with 5-(4-nitrophenyl)furfural. nih.gov
Research has also focused on the synthesis of dantrolene analogues. researchgate.net Azumolene, a derivative of dantrolene, has been studied for its potential in treating malignant hyperthermia, showing good water solubility. wikipedia.org The synthesis of these muscle relaxants underscores the importance of this compound as a starting material.
Table 1: Skeletal Muscle Relaxants Synthesized from this compound
| Compound | Therapeutic Use | Key Synthesis Step |
| Dantrolene | Malignant Hyperthermia | Condensation with 5-(4-nitrophenyl)furfural nih.gov |
| Dantrolene Sodium | Malignant Hyperthermia | Salt formation from dantrolene chemicalbook.com |
| Azumolene | Malignant Hyperthermia (experimental) | Derivative of dantrolene wikipedia.org |
The hydantoin moiety, the core structure of 1-aminohydantoin, is a well-known pharmacophore in anticonvulsant drugs. researchgate.net While the direct synthesis of phenytoin (B1677684) (5,5-diphenylhydantoin) from this compound is not the primary route, the structural similarity and the shared hydantoin core link it to this class of medications. fengchengroup.comopenmedscience.com Phenytoin is a widely used anti-epileptic drug. researchgate.netslideshare.net The hydantoin ring is a key feature for the anticonvulsant activity of these drugs. openmedscience.com
This compound and its derivatives are of significant interest in the development of treatments for epilepsy. fengchengroup.combiosynth.com The inherent antiepileptic properties of the hydantoin structure make it a valuable scaffold for designing new anticonvulsant agents. fengchengroup.com Research has explored the synthesis of various aminohydantoins as potential drugs for epilepsy. biosynth.com The development of novel hydantoin-based compounds continues to be an active area of research for finding safer and more effective treatments for epilepsy. researchgate.net
The reactivity of this compound allows for its use in the synthesis of a wide array of bioactive compounds. It can be reacted with various aldehydes to produce a series of derivatives with potential therapeutic applications. nih.gov For example, it has been used to synthesize a series of furagin (B1674188) derivatives that have shown inhibitory activity against human carbonic anhydrases, which are targets in cancer therapy. nih.gov
The synthesis of N-acylhydrazone derivatives from 1-aminohydantoin is another area of exploration for new drug candidates. wikipedia.org These derivatives have shown a broad spectrum of biological activities. The ability to create diverse libraries of compounds from this single precursor is a significant advantage in drug discovery. researchgate.net
Table 2: Examples of Bioactive Compounds Derived from this compound
| Derivative Class | Starting Aldehyde/Reactant | Potential Therapeutic Area |
| Furagin Derivatives | Various aldehydes | Anticancer nih.gov |
| N-Acylhydrazones | Various aldehydes | Various (e.g., antimicrobial, anti-inflammatory) wikipedia.org |
| Latonduine-1-Amino-Hydantoin Hybrid | 11-nitro-indolo[2,3-d]benzazepine-7-one | Anticancer mdpi.com |
Derivatives of 1-aminohydantoin have been investigated for their antimicrobial and antitumor activities. researchgate.net The hydantoin structure is a common feature in compounds with these biological properties. researchgate.net For instance, nitrofurantoin, synthesized from this compound, is an antibiotic used for urinary tract infections. researchgate.netchemicalbook.comindexcopernicus.com
Research has shown that certain hydantoin derivatives exhibit potent anticancer activity. researchgate.net For example, a latonduine-1-amino-hydantoin hybrid has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines. mdpi.com Additionally, some furagin derivatives of 1-aminohydantoin have been explored as potential anticancer agents due to their inhibition of carbonic anhydrase IX and XII. nih.gov
Inhibitory Studies (e.g., Lymphoid Specific Tyrosine Phosphatase, Proteasome)
This compound serves as a crucial reactant in the synthesis of molecules designed for specific inhibitory functions in biochemical research. chemicalbook.com Its structural backbone is utilized in creating more complex molecules that target particular enzymes.
One significant area of research is in the development of inhibitors for Lymphoid-Specific Tyrosine Phosphatase (Lyp). Lyp is a protein tyrosine phosphatase encoded by the PTPN22 gene and plays a critical role in T-cell signaling. nih.gov A specific mutation in this gene leads to a more active phosphatase, which is associated with a range of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. nih.gov Consequently, inhibiting Lyp presents a promising therapeutic strategy for these conditions. nih.gov Research has demonstrated that this compound can be used to synthesize Schiff base analogs that exhibit inhibitory activity against Lyp. nih.gov For instance, by reacting this compound with various aldehydes, researchers have created a library of compounds, with some showing submicromolar inhibitory concentrations (IC₅₀) against Lyp. nih.gov
The following table summarizes the inhibitory activity of synthesized Schiff base analogs derived from 1-aminohydantoin against Lymphoid-Specific Tyrosine Phosphatase (Lyp).
| Compound ID | Structure | IC₅₀ (μM) against Lyp |
| 8p | Schiff base analog | 0.39 |
| 17a | Schiff base analog | > 50 |
| 17b | Schiff base analog | 1.1 |
| Data sourced from a study on the discovery of novel Lyp inhibitors. nih.gov |
Furthermore, this compound is implicated in studies concerning proteasome inhibition. It is used as a reactant in the synthesis of peptide semicarbazones, which have been investigated for their ability to inhibit the proteasome. chemicalbook.com
Carbonic Anhydrase Inhibition Studies
Derivatives of 1-aminohydantoin have been a focus of research for their potential as carbonic anhydrase (CA) inhibitors. scienceopen.comnih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. scienceopen.com They are involved in numerous physiological processes, and certain isoforms, such as hCA IX and hCA XII, are highly expressed in various cancers, making them attractive targets for drug development. scienceopen.com
Studies have explored the inhibitory effects of a series of Furagin derivatives, which incorporate the 1-aminohydantoin moiety as a zinc-binding group, against various human (h) carbonic anhydrase isoforms. scienceopen.com These synthesized compounds have shown selective inhibition, being largely inactive against cytosolic isoforms hCA I and hCA II but demonstrating moderate to good inhibitory activity against tumor-associated transmembrane isoforms hCA IX and secreted isoform hCA VI and VII. scienceopen.comresearchgate.net
The inhibition constants (Kᵢ) for a selection of these compounds are presented in the table below.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VI (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 3a | >10000 | 8956 | 989 | 76.5 | 108 |
| 3b | >10000 | 9864 | 875 | 88.1 | 115 |
| 5 | >10000 | 7562 | 762 | 95.4 | 121 |
| AAZ | 250 | 12 | 25 | 2.5 | 25 |
| Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor used as a reference. Data sourced from studies on phthalimide (B116566)–hydantoin hybrids and Furagin derivatives. scienceopen.comnih.gov |
The research indicates that the aminohydantoin scaffold can serve as a valuable starting point for developing novel and isoform-selective carbonic anhydrase inhibitors. researchgate.net
Research on Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) Pathways
This compound is connected to research involving the Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL) pathway. chemicalbook.com TRAIL is a cytokine that can selectively induce apoptosis (programmed cell death) in cancer cells while sparing most normal cells. chemicalbook.comoncotarget.comdovepress.com This selectivity makes the TRAIL pathway a significant area of interest for cancer therapeutics. oncotarget.comnih.gov
TRAIL initiates apoptosis by binding to its specific death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface. chemicalbook.comoncotarget.com This binding event triggers a signaling cascade that leads to the activation of caspases, the primary executioners of apoptosis. oncotarget.com The involvement of this compound in this context is as a metabolite of nitrofurantoin, and its derivatives are studied in relation to cellular processes influenced by the TRAIL pathway. chemicalbook.com Research into the TRAIL pathway explores its role in immune surveillance against tumors and its potential to be harnessed for cancer treatment. dovepress.comnih.gov
Agricultural Chemistry Research
Development of Agrochemicals
In agricultural chemistry, this compound is recognized as an important intermediate in the synthesis of various agrochemicals, particularly pesticides. isotope.comselleck.cn Its chemical structure provides a versatile scaffold for the creation of more complex molecules with desired biological activities for crop protection. The process often involves condensing 1-aminohydantoin with other chemical entities to produce derivatives with potential pesticidal properties. google.com
Enhancing Crop Resistance to Diseases
The use of this compound as a precursor in the development of agrochemicals contributes to strategies for enhancing crop resistance to diseases. chemicalbook.com By synthesizing novel pesticides and other plant protection agents from this compound, researchers aim to develop products that can effectively combat plant pathogens. The resulting agrochemicals can help protect crops from various diseases, thereby improving yield and quality. The broad utility of hydantoin derivatives in creating biologically active compounds underpins this application. google.com
Precursor for Hydrazone-Based Herbicides
This compound serves as a precursor for the synthesis of hydrazone-based compounds. While direct synthesis of commercial herbicides from this compound is not extensively documented in the provided results, its role as a reactant for creating hydrazone derivatives is established. nih.gov Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. This functional group is present in various biologically active molecules, including those with herbicidal activity. The synthesis typically involves the condensation of 1-aminohydantoin with an appropriate aldehyde or ketone, a reaction that readily forms the corresponding hydrazone (a Schiff base). nih.gov This chemical versatility allows for its incorporation into research programs aimed at discovering new herbicidal agents.
Biochemical Research
In the realm of biochemical research, this compound is utilized for its interactions with biological molecules and its part in metabolic pathways. It serves as a tool for investigating enzymatic processes and understanding the metabolic fate of certain drugs.
This compound and its derivatives are subjects of study in enzyme inhibition and protein interaction research. The compound itself is known to covalently bind to tissue proteins, a characteristic that is central to its role as a biomarker for nitrofurantoin use. medchemexpress.com It has also been noted to exhibit unique interactions with proteins and amino acids, which can influence enzymatic activity. scbt.com
Furthermore, this compound serves as a crucial reactant in the synthesis of more complex molecules designed to be enzyme inhibitors.
Carbonic Anhydrase Inhibitors: It is used in the synthesis of novel phthalimide–hydantoin hybrids. nih.gov These synthesized compounds have been tested for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms, which are enzymes linked to a variety of diseases. nih.gov
Kinase and Phosphatase Inhibitors: The compound is a building block for creating potential inhibitors for enzymes like the PIM-1 kinase and lymphoid-specific tyrosine phosphatase. chemicalbook.comresearchgate.net Molecular docking studies have been performed to understand how these complex hybrids fit into the binding pockets of target enzymes. researchgate.net
Other Enzyme-Related Research: It is also listed as a reactant for synthesizing compounds used in studies of proteasome inhibition. chemicalbook.com Research has also indicated that this compound may inhibit oxidative DNA damage. biosynth.com
Table 1: this compound in Enzyme Inhibition Studies
| Target Enzyme/Process | Role of 1-Aminohydantoin HCl | Research Finding |
|---|---|---|
| Human Carbonic Anhydrases (hCA) | Reactant for synthesis of inhibitors | Synthesized phthalimide–hydantoin hybrids showed inhibitory activity against hCA VI, VII, and IX. nih.gov |
| PIM-1 Kinase | Component of a hybrid molecule studied | A Latonduine-1-Amino-Hydantoin hybrid was docked into the PIM-1 enzyme binding pocket. researchgate.net |
| Lymphoid Specific Tyrosine Phosphatase | Reactant for inhibitor synthesis | Used to create potential phosphatase inhibitors. chemicalbook.com |
| Proteasome | Reactant for inhibitor synthesis | Employed in synthesizing peptide semicarbazones for proteasome inhibition studies. chemicalbook.com |
| Oxidative DNA Damage | Direct inhibitory action | Shown to inhibit oxidative DNA damage in rat kidneys. biosynth.com |
This compound is a significant metabolite of the antibiotic nitrofurantoin. medchemexpress.comsigmaaldrich.com The study of its formation and persistence provides crucial insights into the metabolic processes affecting this drug in biological systems. scbt.com Nitrofurans like nitrofurantoin are rapidly metabolized in animals, and their parent forms have very short half-lives. scielo.branses.fr The drug's metabolites, however, become covalently bound to proteins in tissues, where they remain for an extended period. medchemexpress.comanses.fr
1-Aminohydantoin is the specific, stable tissue-bound metabolite of nitrofurantoin. medchemexpress.comscielo.branses.fr When tissues containing these bound residues are treated with acid, 1-aminohydantoin is released. medchemexpress.comanses.fr This process mimics the potential release in the acidic environment of the stomach, providing a window into the metabolic fate of the parent drug and its potential effects after consumption of contaminated animal products. anses.fr Understanding this metabolic pathway is essential for food safety monitoring and toxicology. scielo.branses.fr Its role in nitrogen metabolism and the synthesis of other nitrogen-containing compounds is also of biochemical interest. scbt.com The compound's potential antimicrobial and antitumor properties make it a subject of interest in medicinal chemistry for the development of new therapeutic targets. cymitquimica.com
Studies Related to Enzyme Inhibition and Protein Interactions
Analytical Chemistry Applications
In analytical chemistry, this compound is primarily used as a reference material or analytical standard, especially in the context of food safety and veterinary drug residue analysis. scientificlabs.iecreative-diagnostics.comnacchemical.comsigmaaldrich.com
This compound is commercially available as an analytical standard of high purity. creative-diagnostics.comnacchemical.com It is used as a calibrant in various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). scientificlabs.iefujifilm.com As a reference standard, it allows for the accurate identification and quantification of its presence in a given sample. creative-diagnostics.com Its isotopically labeled forms, such as 1-aminohydantoin-13C3 and 1-aminohydantoin-d2, are also used as internal standards in isotope dilution methods to improve the accuracy of quantification. fda.gov.twptci.co.thvliz.be
A primary application of this compound is as a certified reference standard for monitoring the illegal use of nitrofuran antibiotics in food-producing animals. medchemexpress.comanses.frscientificlabs.ie Because the parent nitrofuran drugs are metabolized quickly, food safety regulations focus on detecting their stable metabolites in animal tissues. scielo.branses.fr 1-Aminohydantoin is the key marker residue for the use of nitrofurantoin. anses.frfda.gov
Analytical methods use this compound to create calibration curves for the precise measurement of nitrofurantoin residues in various food matrices, including:
Meat (pork, chicken, turkey) medchemexpress.comscientificlabs.ieresearchgate.net
Fish and Shrimp scielo.brvliz.befda.govresearchgate.net
Milk medchemexpress.comscientificlabs.ie
Eggs and Honey fda.gov.tw
The detection of nitrofurantoin abuse relies on quantifying its main metabolite, 1-aminohydantoin (AHD). medchemexpress.com The standard analytical procedure involves the hydrolysis of a tissue sample under acidic conditions to release the protein-bound AHD. medchemexpress.comfda.gov The released AHD is then derivatized, typically with 2-nitrobenzaldehyde (B1664092) (2-NBA), to form a more stable and easily detectable product (NP-AHD). medchemexpress.comscielo.brfda.gov This derivative is then quantified using sensitive techniques like LC-MS/MS. scielo.brscientificlabs.iefda.gov.tw this compound is the essential standard used to validate these methods and quantify the results. scientificlabs.iefda.gov.tw
Newer detection methods are also being developed, such as enzyme-linked immunosorbent assays (ELISA) and aptamer-based chromogenic tests, which also rely on this compound for validation and as a reference. researchgate.netmdpi.com
Table 2: Analytical Methods for Detecting Nitrofurantoin Residues Using 1-Aminohydantoin (AHD) Standard
| Analytical Technique | Sample Matrix | Role of 1-Aminohydantoin HCl Standard |
|---|---|---|
| LC-MS/MS | Meat, Milk, Shrimp, Honey | Calibrant for quantification of the NP-AHD derivative after acid hydrolysis and derivatization. scientificlabs.iefda.gov.twvliz.befda.gov |
| ELISA | Fish, Shrimp, Pork, Chicken | Used to establish the sensitivity and specificity of the immunoassay for AHD residues. researchgate.net |
| Apta-Chromogenic Assay | Fish Tissues, Honey | Used to validate the limit of detection for a new aptamer-based screening method. mdpi.com |
| HPLC | General | General standard for High-Performance Liquid Chromatography analysis. fujifilm.com |
Table of Compounds
| Compound Name |
|---|
| 1-Aminohydantoin |
| This compound |
| 1-aminohydantoin-13C3 |
| 1-aminohydantoin-d2 |
| 2-nitrobenzaldehyde |
| Carbonic anhydrase |
| Furaltadone |
| Furazolidone |
| Nitrofurantoin |
| Nitrofurazone |
Standard for Determination of Residues of Veterinary Agents in Animal Tissues (Meat, Milk)
Material Science Research
The unique chemical structure of this compound, featuring both a primary amine group and a hydantoin ring with reactive nitrogen-hydrogen bonds, has garnered interest in the field of material science. Researchers are exploring its potential as a building block for the synthesis of novel polymers and functional coatings. The bifunctionality of the molecule allows it to act as a monomer in various polymerization reactions, paving the way for the development of new materials with tailored properties.
The exploration of this compound in material science primarily revolves around its capacity to be integrated into polymeric structures, imparting unique characteristics to the resulting materials. While direct polymerization of this compound is a subject of ongoing investigation, significant research has been conducted on closely related hydantoin derivatives, demonstrating the feasibility and potential of this class of compounds in creating advanced polymers and coatings.
The primary amine group on this compound makes it a suitable candidate for polycondensation reactions. This type of reaction, which involves the joining of monomer units with the elimination of a small molecule like water or hydrochloric acid, is a common method for synthesizing step-growth polymers such as polyamides and polyimides. wikipedia.org For instance, the reaction of a diamine with a diacid chloride is a standard route to produce polyamides. researchgate.net The amine functionality in this compound could potentially react with diacid chlorides or other suitable co-monomers to form novel polyamides incorporating the hydantoin ring into the polymer backbone. These integrated hydantoin moieties could enhance properties such as thermal stability, chemical resistance, and the ability to form strong intermolecular hydrogen bonds. wikipedia.org
Research into related hydantoin-containing polymers has yielded promising results, particularly in the development of functional materials with biocidal properties. These studies provide a strong indication of the potential applications for polymers derived from 1-aminohydantoin.
Key Research Findings in Hydantoin-Based Polymers:
N-halamine Hydantoin-Containing Polystyrenes: Researchers have successfully modified p-chloromethylated polystyrene by introducing hydantoin substituents. researchgate.net These modified polymers can be subsequently chlorinated to create N-halamine structures, which exhibit potent antimicrobial activity. researchgate.net The resulting materials are insoluble in water and common organic solvents, making them suitable for applications in medical devices and pharmaceutical equipment. researchgate.net
Antimicrobial Polymers from Tyrosine-Derived Hydantoin: A novel approach has been developed to synthesize polymerizable vinyl derivatives of hydantoin from L-tyrosine. tandfonline.com These monomers, where both amide and imide nitrogens are available for halogenation, have been copolymerized with monomers like methyl methacrylate (B99206) (MMA) and 2-(hydroxyethyl)methacrylate. tandfonline.com The resulting copolymers, when activated with chlorine, demonstrate a significant reduction in bacterial growth, highlighting their potential for creating antibacterial surfaces. tandfonline.comrsc.org
Biocidal Hydantoin-Containing Chitosan: Chitosan, a natural biopolymer, has been functionalized by grafting hydantoin derivatives onto its structure. mdpi.com The subsequent chlorination of the hydantoin rings leads to the formation of N-halamine bonds, creating a biocidal material with confirmed antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Molecularly Imprinted Polymers (MIPs): The hydantoin structure has been utilized in the synthesis of MIPs for the selective recognition of antibiotics that are derivatives of 1-aminohydantoin. rsc.org This demonstrates the utility of the hydantoin moiety in creating polymer matrices with specific binding sites, a technology with applications in sensing and separation. rsc.org
Coatings with N-halamine Precursors: Patent literature describes coating formulations that incorporate N-halamine precursors, which can include hydantoin derivatives. google.com These formulations can be applied to various substrates to create surfaces with renewable biocidal properties. google.com
The following table summarizes key findings from research on polymers derived from hydantoin compounds, illustrating the potential for creating novel materials based on the 1-aminohydantoin structure.
| Polymer System | Monomers/Precursors | Key Findings | Potential Applications | Reference(s) |
| Hydantoin-Polystyrene | p-Chloromethylated polystyrene, Hydantoin derivatives | Creation of insoluble N-halamine polymers with high biocidal activity. | Medical and pharmaceutical equipment, Biocidal textiles. | researchgate.net |
| Tyrosine-Derived Hydantoin Copolymers | Tyrosine-derived vinyl hydantoin, Methyl methacrylate (MMA), 2-(Hydroxyethyl)methacrylate | Synthesis of copolymers with multiple halogen-binding sites for enhanced antibacterial efficacy. | Antimicrobial coatings and surfaces. | tandfonline.comrsc.org |
| Hydantoin-Chitosan | Chitosan, 5-Hydantoinacetic acid | Development of a biocidal N-halamine material by grafting hydantoin onto a natural polymer. | Biomedical applications requiring antibacterial properties. | mdpi.com |
| Molecularly Imprinted Polymers (MIPs) | Functional monomers, Cross-linking agents, Nitrofuran templates (AHD derivatives) | Synthesis of selective polymer matrices for the recognition of hydantoin-containing molecules. | Sensors, Solid-phase extraction, Analyte enrichment. | researchgate.netrsc.org |
| N-halamine Coatings | N-halamine precursors (e.g., hydantoin derivatives), Polymer binders | Formulation of coatings that provide surfaces with biocidal activity upon halogenation. | Antimicrobial surfaces for various substrates. | google.com |
Although direct research on polymers and coatings synthesized from this compound is not extensively documented in publicly available literature, the existing body of work on related hydantoin derivatives strongly supports its potential as a valuable monomer in material science. Future research will likely focus on the direct polymerization of this compound and the characterization of the resulting materials to fully unlock their potential in creating novel polymers and functional coatings.
Computational Chemistry and Molecular Modeling Studies
Docking Calculations for Ligand-Target Interactions (e.g., Carbonic Anhydrases, PIM-1 Enzyme)
Molecular docking simulations are frequently employed to predict the binding affinity and orientation of 1-aminohydantoin-based ligands within the active sites of biological targets.
PIM-1 Enzyme: In a study involving a latonduine-1-amino-hydantoin hybrid, referred to as compound B, docking calculations were performed to assess its interaction with the PIM-1 kinase enzyme. mdpi.com The study utilized multiple scoring functions to predict the binding modes and relative energies of the ligands. mdpi.com The results indicated a good accommodation of the hybrid molecule within the ATP binding pocket of the enzyme. mdpi.comresearchgate.net Despite this favorable fit, the calculations revealed that the 1-amino-hydantoin moiety itself was not directly involved in any hydrogen-bonding interactions with the enzyme. mdpi.comresearchgate.net The binding scores for compound B were comparable to the co-crystallized ligand, suggesting reasonable binding affinity. mdpi.com
Docking Scores for Ligand B in PIM-1 Kinase Binding Site
| Scoring Function | Score |
|---|---|
| GoldScore (GS) | Data not available in provided text |
| ChemScore (CS) | Lower than Structure A |
| ChemPLP | Better than Structure A |
| ASP | Better than Structure A |
Carbonic Anhydrases (CAs): Docking studies have been conducted on a series of phthalimide-hydantoin hybrids, synthesized from 1-aminohydantoin (B1197227) hydrochloride, to investigate their inhibitory action against several human carbonic anhydrase (hCA) isoforms. nih.gov Calculations were performed for the most active compounds against hCA isoforms I, II, VI, VII, and IX. nih.gov The simulations successfully found binding solutions for all tested isoforms except for hCA I, where specific residues (H67, F91, and H200) were predicted to prevent effective ligand binding, consistent with the poor inhibition observed experimentally. nih.govscribd.com
Antimalarial Targets: In the search for new antimalarial agents, docking studies were performed on twenty-eight 1-aminohydantoin derivatives against the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme. researchgate.net The compounds were docked into the active site of the enzyme, and all were found to have binding interactions similar to that of a co-crystalized ligand. researchgate.net The calculations yielded good docking scores (Moldock and Rerank scores), indicating a strong potential for these derivatives as inhibitors of this crucial parasite enzyme. researchgate.net
Prediction of Binding Modes and Interactions
Computational models predict the specific molecular interactions that stabilize the ligand-target complex, offering a rationale for the observed biological activity.
With Carbonic Anhydrases: For phthalimide-hydantoin hybrids, docking studies predicted distinct binding modes within different hCA isoforms. nih.gov In isoforms other than hCA I, the hydantoin (B18101) scaffold plays a key role. nih.gov A significant interaction observed for active compounds was π-π stacking between the isoindoline-1,3-dione scaffold of the ligand and the proton shuttle residue H64 in the active sites of hCA II and hCA IX. nih.gov Furthermore, hydrogen bonds were predicted to form between the ligand and key amino acid residues. For instance, in the hCA II active site, interactions are predicted with the water molecule coordinated to the catalytic zinc ion and the side chain of T199. scribd.com The selectivity observed for certain isoforms, such as the preference for hCA IX and XII over CA II, is suggested to be due to strong H-bond interactions involving the tail of the molecule, which orients towards a hydrophobic area of the active site in these specific isoforms. nih.gov
With Plasmodium falciparum Lactate Dehydrogenase: The docking analysis of aminohydantoin derivatives in the PfLDH active site revealed a consistent molecular interaction pattern. researchgate.net The ligands were observed to bind to an electrostatic and hydrophobic clamp formed by the residues Asp 76(B), Tyr 190(B), Tyr 80(B), and Lys 72(B), which are considered crucial for the inhibition of the Plasmodium falciparum enzyme. researchgate.net
Structure-Activity Relationship (SAR) Studies
By comparing the computational predictions and experimental activities of a series of related compounds, structure-activity relationship (SAR) studies help to identify the chemical features essential for biological potency.
Carbonic Anhydrase Inhibitors: SAR analysis of phthalimide-hydantoin hybrids revealed several key trends. nih.gov The ubiquitous hCA I isoform was not inhibited by any of the tested derivatives. nih.gov For the widely expressed hCA II, only derivatives possessing a free –NH/K group showed weak inhibition. nih.gov The tumor-associated isoform hCA IX was moderately to poorly inhibited by the compounds. scribd.com In a separate study on furagin (B1674188) derivatives prepared from 1-aminohydantoin hydrochloride, a different SAR pattern emerged. nih.govtandfonline.com Better inhibition of hCA IX was observed for compounds that featured vinyl or small hetaryl substituents. tandfonline.com
Antiproliferative Agents: SAR studies on latonduine derivatives have shown that modifications at the lactam moiety can yield compounds with very good antiproliferative activity. mdpi.com One such derivative, HL8, which incorporates a 1-aminohydantoin scaffold, demonstrated selective and potent inhibition of the PIM-1 enzyme. acs.org Interestingly, when this ligand was complexed with copper(II) to form compound 8, the kinase inhibitory profile changed dramatically, with strong inhibition observed for five other kinases (SGK-1, PKA, CaMK-1, MSK1, and GSK3β), but not PIM-1. acs.org This highlights how metal complexation can profoundly alter the selectivity and activity of a 1-aminohydantoin-based ligand. mdpi.comacs.org
Antibacterial Agents: In the development of new antibacterial agents, SAR studies on isatin-based Schiff bases showed that the incorporation of a 1-aminohydantoin moiety resulted in derivatives with an improved and broader spectrum of antibacterial activity. rhhz.net This finding suggests that the hydantoin ring is a valuable component for enhancing antibacterial potency in this class of compounds. rhhz.net
Table of Mentioned Compounds
Future Directions and Emerging Research Areas
Development of Novel 1-Aminohydantoin (B1197227) Hydrochloride Derivatives with Enhanced Bioactivity
The core structure of 1-Aminohydantoin serves as a valuable scaffold for the synthesis of new derivatives with potentially superior biological activities. Researchers are actively exploring modifications to its structure to improve efficacy against various diseases.
Recent studies have demonstrated the potential of creating hybrid molecules by combining 1-Aminohydantoin with other pharmacologically active moieties. For instance, a series of latonduine-1-amino-hydantoin hybrids and their metal complexes have been synthesized and characterized. researchgate.netmdpi.com These new compounds have shown promising antiproliferative activity against several cancer cell lines, including lung, colon, and breast cancer. mdpi.comresearchgate.net The introduction of different substituents and metal ions allows for the fine-tuning of the molecule's properties, which can lead to enhanced therapeutic effects and a better understanding of structure-activity relationships. researchgate.net
Future research will likely focus on:
Rational Drug Design: Utilizing computational modeling and molecular docking studies to predict the interactions of new derivatives with specific biological targets, such as cancer-related kinases. mdpi.comresearchgate.net
Combinatorial Chemistry: Generating large libraries of 1-Aminohydantoin derivatives to screen for a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net
Targeted Drug Delivery: Developing derivatives that can be specifically delivered to cancer cells, thereby increasing efficacy and reducing side effects.
The following table summarizes some of the recently synthesized 1-Aminohydantoin derivatives and their observed bioactivities.
| Derivative/Hybrid | Target/Application | Observed Bioactivity |
| Latonduine-1-Amino-Hydantoin Hybrid | Anticancer | Antiproliferative activity against lung, colon, and breast cancer cell lines. mdpi.comresearchgate.net |
| Triazole-Fused Latonduine Schiff Bases | Anticancer | Enhanced antiproliferative activity upon complexation with metals like Ruthenium and Osmium. mdpi.com |
| Metal Complexes (Ru, Os, Cu) | Anticancer | Significant cytotoxicity in various cancer cell lines, with some complexes showing activity in the nanomolar range. mdpi.com |
Advanced Mechanochemical Synthesis for Sustainable Production
Traditional methods for synthesizing 1-Aminohydantoin and its derivatives often involve the use of hazardous solvents and generate significant chemical waste. bohrium.comunito.it To address these environmental concerns, researchers are turning to mechanochemistry, a more sustainable and efficient alternative.
Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to initiate and drive chemical reactions, often in the absence of a solvent. taltech.ee This approach offers several advantages:
Reduced Environmental Impact: Eliminates or significantly reduces the use of harmful organic solvents, leading to a greener manufacturing process. bohrium.comacs.orgrsc.org
Increased Efficiency: Can lead to higher reaction yields and shorter reaction times compared to conventional methods. unito.ittaltech.ee
Cost-Effectiveness: Reduces costs associated with solvent purchase, recovery, and waste disposal. bohrium.comacs.org
Recent studies have successfully demonstrated the mechanochemical synthesis of important drugs like nitrofurantoin (B1679001) and dantrolene (B1669809), using 1-Aminohydantoin hydrochloride as a key reactant. unito.ittaltech.eersc.org Techniques like twin-screw extrusion (TSE) are being explored for the large-scale, continuous production of these pharmaceuticals. bohrium.comacs.orgrsc.org
The table below compares key metrics for the traditional solvent-batch process and the advanced mechanochemical TSE process for the synthesis of nitrofurantoin.
| Metric | Solvent-Batch Process | Mechanochemical TSE Process |
| Solvent Use | Significant use of organic solvents. bohrium.com | Solvent-free or minimal solvent use. bohrium.comtaltech.ee |
| Reactant Consumption | Excess this compound required. bohrium.com | Stoichiometric amounts of reactants can be used. d-nb.info |
| Waste Generation | High, due to solvent and excess reactants. bohrium.com | Significantly lower. bohrium.comrsc.org |
| Energy Consumption | Higher, due to heating and solvent recovery. bohrium.comacs.org | Lower, as it replaces thermal energy with electrical energy. bohrium.comacs.org |
Further Elucidation of Biochemical Pathways and Therapeutic Targets
While 1-Aminohydantoin is known as a metabolite of the antibacterial drug nitrofurantoin, a complete understanding of its own biochemical pathways and potential therapeutic targets is still evolving. medchemexpress.commedchemexpress.com Future research aims to unravel the precise mechanisms by which 1-Aminohydantoin and its derivatives exert their biological effects.
One area of focus is its interaction with cellular macromolecules. It is known that 1-Aminohydantoin can covalently bind to tissue proteins. medchemexpress.commedchemexpress.com Understanding the specific proteins it targets and the consequences of this binding is crucial for identifying its therapeutic potential and any potential toxicity.
Key research questions to be addressed include:
What are the specific enzymes and receptors that interact with 1-Aminohydantoin and its derivatives?
How does the binding of these compounds to proteins affect cellular signaling pathways?
Can 1-Aminohydantoin derivatives be designed to target specific pathways involved in diseases like cancer? mdpi.comresearchgate.net
Elucidating these pathways will be instrumental in developing more effective and safer drugs based on the 1-Aminohydantoin scaffold.
Integration of this compound in Multi-component Reaction Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. nih.gov The unique structure of this compound, with its multiple reactive sites, makes it an ideal candidate for use in MCRs.
Integrating 1-Aminohydantoin into MCRs could lead to the rapid and efficient synthesis of diverse libraries of complex molecules with potential biological activity. This approach offers significant advantages in terms of step economy and the generation of molecular diversity. nih.gov
Future research in this area will likely involve:
Developing Novel MCRs: Designing new reaction protocols that incorporate 1-Aminohydantoin to generate novel heterocyclic scaffolds.
Synthesis of Bioactive Compounds: Utilizing these MCRs to synthesize compounds for screening against various diseases. For example, the synthesis of dantrolene, a muscle relaxant, involves the reaction of this compound with a substituted furfural. rsc.orgnih.gov
Green Chemistry Applications: Combining MCRs with sustainable synthesis techniques like mechanochemistry to further improve the efficiency and environmental friendliness of the process.
Application in Novel Analytical Techniques and Biosensors
The ability of 1-Aminohydantoin to be derivatized and its role as a key metabolite of nitrofurantoin have led to its use in the development of novel analytical techniques and biosensors. medchemexpress.commedchemexpress.com These tools are crucial for monitoring drug residues in food products and for various diagnostic applications.
Researchers have developed sensitive methods for detecting 1-Aminohydantoin, such as high-performance liquid chromatography with fluorescence detection and electrochemical immunosensors. researchgate.netresearchgate.net These methods often involve the derivatization of 1-Aminohydantoin to enhance its detectability. medchemexpress.commedchemexpress.com
Emerging research in this field includes:
Development of Advanced Biosensors: Creating highly specific and sensitive biosensors, such as those based on gold nanorods or quantum dots, for the rapid detection of 1-Aminohydantoin. researchgate.net
Miniaturization and Portability: Designing portable and easy-to-use analytical devices for on-site testing of food and environmental samples.
Multi-analyte Detection: Developing methods that can simultaneously detect 1-Aminohydantoin and other related compounds.
The following table highlights some of the analytical techniques being developed for the detection of 1-Aminohydantoin.
| Analytical Technique | Principle | Application |
| HPLC with Fluorescence Detection | Derivatization of 1-Aminohydantoin to form a fluorescent product. researchgate.net | Quantitative analysis in food samples like shrimp. researchgate.net |
| Electrochemical Immunosensor | Utilizes antibody-antigen interactions for specific detection. researchgate.netresearchgate.net | Detection of nitrofuran metabolite residues. researchgate.net |
| Lateral Flow Immunoassay (LFA) | Rapid, strip-based test for qualitative or semi-quantitative detection. scribd.com | Screening of meat samples for drug residues. |
Q & A
Q. What are the key physicochemical properties of 1-Aminohydantoin hydrochloride, and how are they experimentally characterized?
this compound (C₃H₅N₃O₂·HCl, MW: 151.55) is a white to slightly brown crystalline powder with a melting point of approximately 199°C (decomposition). Its purity is quantified via quantitative NMR (qNMR), yielding assay values of 74.0–77.9% for the free base form . Key characterization methods include:
- Differential Scanning Calorimetry (DSC) : Measures specific heat capacity and thermal stability for energy balance calculations in synthesis workflows .
- HPLC : Validated for purity analysis using certified reference materials (e.g., GBW10104, 99.4% purity) .
- Structural Elucidation : NMR and mass spectrometry confirm molecular structure and derivatization products .
Q. How is this compound utilized as a marker for veterinary drug residue analysis?
As the primary metabolite of nitrofurantoin in animal tissues, this compound covalently binds to tissue proteins under physiological conditions. Detection involves:
- Derivatization : Reacting with 2-nitrobenzaldehyde under mildly acidic conditions to form a nitrobenzyl derivative (AHD), which is detectable via LC-MS/MS .
- Sample Preparation : Acid hydrolysis (e.g., 0.2M HCl) releases the compound from protein adducts in meat or milk matrices. Validation follows ISO 17025 guidelines using certified standards (e.g., FUJIFILM Wako 015-21171) .
Q. What synthetic routes are employed to produce this compound for research applications?
The compound is synthesized via:
- Solid-Phase Synthesis : Using Ugi–Joullié reactions to generate bicyclic hydantoins, followed by cyclization of amino amide intermediates .
- Coupling Reactions : Reacting peptide aldehydes with this compound in the presence of lithium aluminum hydride (LAH) to form proteasome inhibitors .
- Batch Process : Excess this compound is used in nitrofurantoin production, with material balances tracked via DSC-measured thermodynamic data .
Advanced Research Questions
Q. What challenges arise in quantifying this compound in complex biological matrices, and how are they resolved?
Key challenges include:
- Protein Binding : Covalent attachment to tissue proteins necessitates acidic hydrolysis (0.1M HCl, 90°C) for release, which may degrade the compound if overexposed .
- Matrix Interference : Co-eluting compounds in meat/milk require SPE cleanup (C18 cartridges) and MRM (multiple reaction monitoring) modes in LC-MS/MS .
- Contradictory Purity Data : Discrepancies between qNMR (74–77.9%) and gravimetric (99.4%) purity values highlight the need for method-specific validation .
Q. How does this compound contribute to the development of proteasome inhibitors?
The compound serves as a hydrazide moiety in coupling reactions with peptide aldehydes. For example:
- Weinreb Amide Strategy : Dipeptides are converted to aldehydes using LAH, then reacted with this compound to form tripeptide inhibitors targeting the 20S proteasome .
- Structure-Activity Relationships (SAR) : Modifications to the hydantoin ring (e.g., halogenation) enhance binding affinity and selectivity .
Q. What are the environmental impacts of this compound production, and how can they be mitigated?
Lifecycle inventory (LCI) studies for nitrofurantoin synthesis reveal:
Q. How are purity and stability of this compound standards validated for regulatory compliance?
Certified reference materials (CRMs) like GBW10104 (99.4% purity) are validated via:
- qNMR : Quantifies proton environments using internal standards (e.g., maleic acid) .
- Accelerated Stability Testing : Storage at 2–10°C maintains integrity for >24 months; degradation products (e.g., semicarbazide) are monitored via HPLC-DAD .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
